molecular formula C14H9ClN2O2S2 B3035647 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338398-49-5

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B3035647
CAS No.: 338398-49-5
M. Wt: 336.8 g/mol
InChI Key: QLAIQDFOXVLJIY-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorophenyl hydrazine with phenyl isothiocyanate to form the corresponding thiourea. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or bromine, to yield the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the presence of both the chlorophenyl and phenyl groups, as well as the sulfone moiety. This combination of functional groups contributes to its diverse biological activities and makes it a valuable compound for research and development .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S2/c15-11-8-4-5-9-12(11)21(18,19)14-13(16-17-20-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIQDFOXVLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 2
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 3
Reactant of Route 3
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 4
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 5
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 6
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

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